![molecular formula C12H17F2N5 B058286 Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)- CAS No. 115060-15-6](/img/structure/B58286.png)
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarboximidamide, N-(3-aminopropyl)-2-(2,2-difluoro-1-phenylethylidene)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and is a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer.
Mécanisme D'action
DFP-10825 works by inhibiting LSD1, which is an epigenetic regulator that plays a crucial role in the development and progression of various diseases, including cancer. LSD1 regulates gene expression by removing methyl groups from histones, which are proteins that package DNA in the nucleus of cells. By inhibiting LSD1, DFP-10825 prevents the removal of methyl groups from histones, leading to changes in gene expression.
Biochemical and physiological effects:
DFP-10825 has been shown to have various biochemical and physiological effects. In cancer cells, DFP-10825 has been shown to induce apoptosis, which is programmed cell death. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer progression. In addition, DFP-10825 has been shown to have neuroprotective effects, which may be due to its ability to inhibit LSD1.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DFP-10825 in lab experiments is its specificity for LSD1. This makes it a valuable tool for studying the role of LSD1 in various biological processes. However, one limitation of using DFP-10825 is its potency, which can make it difficult to determine the optimal concentration for experiments.
Orientations Futures
There are several future directions for research on DFP-10825. One direction is to investigate its potential as a therapeutic agent for the treatment of various types of cancer. Another direction is to study its effects on other epigenetic regulators and their role in disease development and progression. Additionally, further research is needed to determine the optimal concentration of DFP-10825 for use in lab experiments.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multistep process that includes the reaction of 2,2-difluoro-1-phenylethylamine with 3-aminopropylhydrazine to form the intermediate compound. This intermediate compound is then reacted with N-cyano-N'-methylimidodicarbonimidic diamide to produce the final product, DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential applications in various fields, including cancer research, epigenetics, and neuroscience. In cancer research, DFP-10825 has shown promising results as a potential therapeutic agent for the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer. In epigenetics, DFP-10825 has been shown to inhibit LSD1, which is involved in the regulation of gene expression. In neuroscience, DFP-10825 has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Numéro CAS |
115060-15-6 |
---|---|
Formule moléculaire |
C12H17F2N5 |
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
2-(3-aminopropyl)-1-[(E)-(2,2-difluoro-1-phenylethylidene)amino]guanidine |
InChI |
InChI=1S/C12H17F2N5/c13-11(14)10(9-5-2-1-3-6-9)18-19-12(16)17-8-4-7-15/h1-3,5-6,11H,4,7-8,15H2,(H3,16,17,19)/b18-10+ |
Clé InChI |
MPBKAOHKPAKJDA-VCHYOVAHSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC(=NCCCN)N)/C(F)F |
SMILES |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=NCCCN)N)C(F)F |
Synonymes |
DFPA difluorophenylethyl(4-aminopropylamidinohydrazone) phenyl-(2-difluoroethyl)-4-aminopropylamidinohydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.